Cas no 802296-13-5 (Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI))
Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI) Chemical and Physical Properties
Names and Identifiers
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- Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI)
- 2-(1H-imidazol-2-yl)-N,N-dimethylethanamine
- (2-dimethylaminoethyl)-imidazole
- 802296-13-5
- SY262766
- SCHEMBL2148633
- [2-(1H-IMIDAZOL-2-YL)ETHYL]DIMETHYLAMINE
- MFCD13249867
- AC8612
- DTXSID30669063
- 2-(2-Imidazolyl)-N,N-dimethylethanamine
- 2-(1H-Imidazol-2-yl)-N,N-dimethylethan-1-amine
- DB-276809
- IMIDAZOLE, 2-[2-(DIMETHYLAMINO)ETHYL]-
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- MDL: MFCD13249867
- Inchi: 1S/C7H13N3/c1-10(2)6-3-7-8-4-5-9-7/h4-5H,3,6H2,1-2H3,(H,8,9)
- InChI Key: MBJUWIMKTGMPRF-UHFFFAOYSA-N
- SMILES: N(C)(C)CCC1=NC=CN1
Computed Properties
- Exact Mass: 139.110947427g/mol
- Monoisotopic Mass: 139.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 92.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.4
- Topological Polar Surface Area: 31.9Ų
Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY262766-1g |
2-(2-Imidazolyl)-N,N-dimethylethanamine |
802296-13-5 | ≥95% | 1g |
¥4800.00 | 2025-04-12 | |
| eNovation Chemicals LLC | D779992-1g |
2-(2-Imidazolyl)-N,N-dimethylethanamine |
802296-13-5 | 95% | 1g |
$570 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594104-1g |
2-(1H-imidazol-2-yl)-N,N-dimethylethan-1-amine |
802296-13-5 | 98% | 1g |
¥6240.00 | 2024-07-28 | |
| eNovation Chemicals LLC | D779992-1g |
2-(2-Imidazolyl)-N,N-dimethylethanamine |
802296-13-5 | 95% | 1g |
$570 | 2025-03-01 | |
| eNovation Chemicals LLC | D779992-1g |
2-(2-Imidazolyl)-N,N-dimethylethanamine |
802296-13-5 | 95% | 1g |
$570 | 2025-02-27 | |
| Ambeed | A254710-250mg |
2-(1H-Imidazol-2-yl)-N,N-dimethylethanamine |
802296-13-5 | 97% | 250mg |
$473.0 | 2025-04-16 | |
| Ambeed | A254710-1g |
2-(1H-Imidazol-2-yl)-N,N-dimethylethanamine |
802296-13-5 | 97% | 1g |
$946.0 | 2025-04-16 |
Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI) Suppliers
Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI) Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Imidazole, 2-[2-(dimethylamino)ethyl]- (8CI)
Imidazole, 2-[2-(dimethylamino)ethyl]- (CAS No. 802296-13-5): A Comprehensive Overview
Imidazole, 2-[2-(dimethylamino)ethyl]-, identified by its Chemical Abstracts Service (CAS) number 802296-13-5, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a dimethylamino ethyl side chain at the 2-position enhances its pharmacological potential, making it a subject of extensive interest in medicinal chemistry and drug development.
The structural uniqueness of Imidazole, 2-[2-(dimethylamino)ethyl]- lies in its ability to interact with biological targets through both hydrogen bonding and hydrophobic interactions. This dual capability is particularly valuable in the design of bioactive molecules targeting various therapeutic areas. Recent studies have highlighted its potential as a scaffold for developing novel antimicrobial agents, owing to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways.
In the context of contemporary pharmaceutical research, Imidazole, 2-[2-(dimethylamino)ethyl]- has been explored for its anti-inflammatory properties. The dimethylamino group contributes to its lipophilicity, facilitating better membrane penetration and intracellular delivery. This characteristic has been leveraged in designing molecules that can modulate inflammatory cytokine release and inhibit key enzymes involved in the inflammatory cascade. Preliminary in vitro studies have demonstrated promising results in reducing inflammation markers, suggesting its potential as a lead compound for further development.
The compound’s versatility is further underscored by its utility in the synthesis of more complex derivatives. Researchers have utilized Imidazole, 2-[2-(dimethylamino)ethyl]- as a building block for creating novel ligands that interact with protein targets. For instance, its incorporation into peptide mimetics has shown efficacy in binding to specific proteases implicated in neurodegenerative diseases. These findings align with the broader trend of developing targeted therapies that leverage small-molecule scaffolds for precise biological modulation.
Advances in computational chemistry have also played a pivotal role in understanding the pharmacokinetic properties of Imidazole, 2-[2-(dimethylamino)ethyl]-. Molecular docking simulations have revealed its high affinity for certain enzyme active sites, which could explain its observed biological activity. Additionally, pharmacokinetic modeling has predicted favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it an attractive candidate for clinical translation.
The synthesis of Imidazole, 2-[2-(dimethylamino)ethyl]- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the dimethylamino ethyl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Recent innovations in green chemistry have led to the development of more sustainable synthetic routes, minimizing waste and reducing energy consumption without compromising efficiency.
In conclusion, Imidazole, 2-[2-(dimethylamino)ethyl]- (CAS No. 802296-13-5) represents a fascinating compound with significant therapeutic potential. Its unique structural features and demonstrated biological activities make it a valuable asset in the pharmaceutical industry’s quest for novel therapeutics. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in addressing unmet medical needs across various therapeutic domains.
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